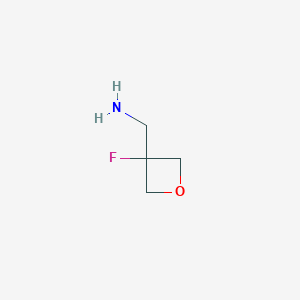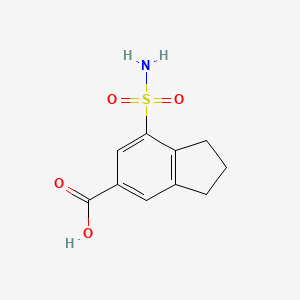
7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid
Overview
Description
7-Sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid, also known as 5-sulfamoylindanecarboxylic acid (SICA), is a powerful and versatile molecule that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and alcohols. SICA has been used in the synthesis of many different compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Organocatalysts with urea moiety, such as 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, have been designed and synthesized for their applications in the synthesis of various organic compounds. These catalysts have been utilized in condensation reactions, Knoevenagel condensations, and the synthesis of coumarin-3-carboxylic acids and cinnamic acid derivatives under mild and solvent-free conditions. These findings suggest potential catalytic roles for similar sulfamoyl-containing compounds in organic synthesis (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Supramolecular Chemistry and Crystal Engineering
Research into organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) indicates the role of sulfonate and carboxylate groups in forming supramolecular networks. These studies highlight the importance of noncovalent interactions, including hydrogen bonding, in designing materials with specific structural and functional properties. The inclusion of sulfamoyl groups in such frameworks could potentially influence the formation and characteristics of the resulting supramolecular assemblies (Jin et al., 2014).
Drug Design and Medicinal Chemistry
Compounds containing sulfamoyl groups have been explored for their potential in treating diseases. For example, sulfasalazine, which releases 5-aminosalicylic acid in the lower bowel, has been used in the treatment of inflammatory bowel disease. This indicates that other sulfamoyl-containing compounds could be designed for targeted drug delivery or as prodrugs to enhance therapeutic efficacy while minimizing side effects (Brown et al., 1983).
Environmental Chemistry and Toxicology
The study of perfluoroalkyl acids and related compounds, including sulfonates, has shed light on their environmental persistence, distribution, and potential toxicity. This research area is critical for understanding the environmental impact of sulfamoyl-containing compounds and developing strategies to mitigate their effects (Andersen et al., 2008).
properties
IUPAC Name |
7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c11-16(14,15)9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZMUTJZSKEHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190247 | |
| Record name | 1H-Indene-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
CAS RN |
1258649-99-8 | |
| Record name | 1H-Indene-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



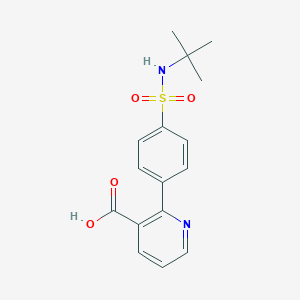
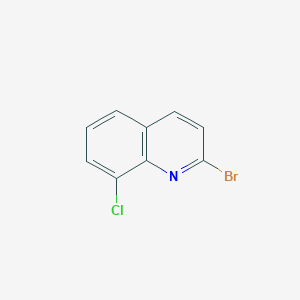
![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)
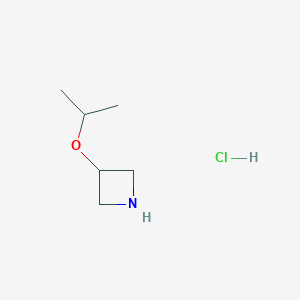

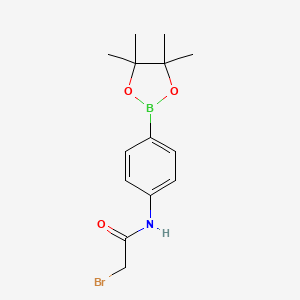
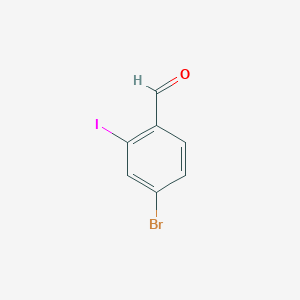
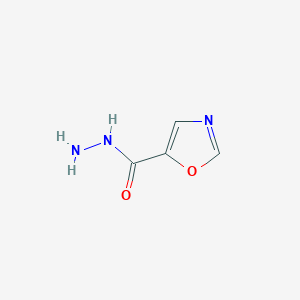
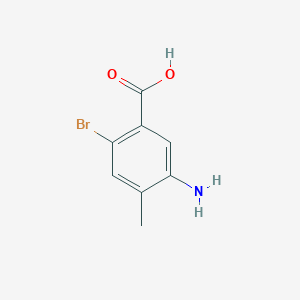

![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1523708.png)
